molecular formula C24H26N2O5S B12141377 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12141377
M. Wt: 454.5 g/mol
InChI Key: SMLGQIHPINVCOH-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including a diethylamino group, a hydroxy group, a benzofuran moiety, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the introduction of the thienyl group, and finally the formation of the pyrrol-2-one ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to reduce the environmental impact of the production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, the diethylamino group may interact with neurotransmitter receptors in the brain, while the benzofuran moiety may interact with enzymes involved in metabolic pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-furyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups and the resulting chemical properties. The presence of both a benzofuran and a thienyl group provides a unique electronic structure that can be exploited in various applications, while the diethylamino group offers potential for interaction with biological targets.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C24H26N2O5S/c1-4-25(5-2)11-12-26-20(18-10-7-13-32-18)19(22(28)24(26)29)21(27)17-14-15-8-6-9-16(30-3)23(15)31-17/h6-10,13-14,20,28H,4-5,11-12H2,1-3H3

InChI Key

SMLGQIHPINVCOH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CS4

Origin of Product

United States

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